N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound featuring multiple functional groups, including amide, oxadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 5-phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Sulfanylation: The oxadiazole is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Amide Formation: The final step involves coupling the sulfanylated oxadiazole with 2,3-dimethylphenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole rings can be reduced under specific conditions, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit bioactive properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development and biochemical studies.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole rings and sulfanyl group could play a role in binding to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)butanamide: Similar structure with a butanamide instead of propanamide.
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide: Thiadiazole ring instead of oxadiazole.
Uniqueness
N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of two oxadiazole rings and a sulfanyl group provides a versatile platform for chemical modifications and potential bioactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H21N5O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-6-10-17(15(14)2)23-19(28)11-12-20-24-18(27-30-20)13-31-22-26-25-21(29-22)16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,23,28) |
InChI Key |
IZHRAECVFDPWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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